molecular formula C12H14FN3O3 B13021232 (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid

(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid

Cat. No.: B13021232
M. Wt: 267.26 g/mol
InChI Key: KZXMJCRWTMDKNU-NSHDSACASA-N
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Description

(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a carboxylic acid functional group

Preparation Methods

The synthesis of (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate β-keto ester.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the fluorine atom: This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the methoxy group: This step typically involves methylation using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as:

The uniqueness of (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14FN3O3

Molecular Weight

267.26 g/mol

IUPAC Name

2-fluoro-7-[(1S)-1-methoxy-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C12H14FN3O3/c1-6(2)11(19-3)10-7(12(17)18)5-14-9-4-8(13)15-16(9)10/h4-6,11H,1-3H3,(H,17,18)/t11-/m0/s1

InChI Key

KZXMJCRWTMDKNU-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=NC2=CC(=NN21)F)C(=O)O)OC

Canonical SMILES

CC(C)C(C1=C(C=NC2=CC(=NN21)F)C(=O)O)OC

Origin of Product

United States

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